molecular formula C10H10O B12881127 5,6-Dimethylbenzofuran CAS No. 24410-52-4

5,6-Dimethylbenzofuran

Cat. No.: B12881127
CAS No.: 24410-52-4
M. Wt: 146.19 g/mol
InChI Key: WPTWOMTZGUIVFZ-UHFFFAOYSA-N
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Description

5,6-Dimethylbenzofuran is a chemical compound belonging to the benzofuran class, an oxygen-containing heterocycle formed by the fusion of a benzene ring with a furan ring. Benzofuran derivatives are recognized as important structural motifs in numerous natural and biologically active products . They are of significant interest in medicinal and material science research due to their wide spectrum of potential biological activities and unique physicochemical properties. Researchers value this compound and its analogs as key intermediates and building blocks in the development of novel therapeutic agents. Benzofuran derivatives have been investigated for a range of pharmacological properties, including anti-viral, anti-cancer, anti-bacterial, and anti-Alzheimer's disease activities . The structural framework of benzofuran is also of interest in material science, with studies exploring its derivatives for applications such as blue light-emitting materials, due to their high quantum yields and thermal stability . The specific substitution pattern of the this compound structure makes it a valuable entity for further chemical modification and structure-activity relationship (SAR) studies. This product is intended for research and laboratory use only. It is strictly not for diagnostic, therapeutic, or any other human use. Researchers should handle the material with appropriate safety precautions, using personal protective equipment such as gloves and eyeshields.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,6-dimethyl-1-benzofuran
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H10O/c1-7-5-9-3-4-11-10(9)6-8(7)2/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPTWOMTZGUIVFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)OC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20179166
Record name 5,6-Dimethylbenzofuran
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Molecular Weight

146.19 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24410-52-4
Record name 5,6-Dimethylbenzofuran
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Record name 5,6-Dimethylbenzofuran
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Record name 5,6-Dimethylbenzofuran
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Record name 5,6-dimethylbenzofuran
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Record name 5,6-DIMETHYLBENZOFURAN
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Spectroscopic Characterization and Structural Elucidation of 5,6 Dimethylbenzofuran and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For 5,6-dimethylbenzofuran derivatives, ¹H NMR, ¹³C NMR, and two-dimensional NMR experiments provide comprehensive structural details.

Proton NMR (¹H NMR) Analysis

Proton NMR spectra of this compound and its derivatives reveal characteristic signals for the aromatic, furan (B31954) ring, and methyl protons. The chemical shifts (δ) are influenced by the electron-donating or withdrawing nature of substituents and their positions on the benzofuran (B130515) core.

Spin-Spin Coupling Interactions: The high-resolution ¹H NMR spectrum of 2-carbomethoxy-5,6-dimethylbenzofuran is complex due to observable spin-spin coupled interactions between all the ring protons. tandfonline.com This includes coupling between the protons of the 5- and 6-methyl groups, and between the 4- and 7-protons and the protons of the methyl groups. tandfonline.com The coupling constants (J values) provide valuable information about the connectivity of protons. For instance, in benzofuran derivatives, typical coupling constants between protons on adjacent sp³-hybridized carbons are in the range of 6-8 Hz. libretexts.org For protons on sp²-hybridized carbons, such as those in the furan and benzene (B151609) rings, the coupling constants vary more widely (0-18 Hz) depending on their geometric arrangement (cis or trans). libretexts.org Ortho-coupling in the benzene ring typically falls between 6 and 10 Hz. libretexts.org

Solvent Shift Effects: The choice of solvent can induce shifts in the resonance frequencies of protons, a phenomenon known as solvent effects. ucl.ac.uk These shifts, usually less than 1 ppm, can be exploited to simplify complex spectra. ucl.ac.uk Aromatic solvents like benzene can cause significant changes in chemical shifts (up to 1 ppm) by solvating electron-deficient areas of the molecule. ucl.ac.uk Studies on benzofuran derivatives have shown that solvent effects on ¹H chemical shifts are generally insignificant, especially when compared to the more pronounced effects on ¹³C chemical shifts. aip.orgresearchgate.net However, taking advantage of solvent shifts has been a useful technique in the analysis of complex spectra of compounds like 2-carbomethoxy-5,6-dimethylbenzofuran. tandfonline.com

Frequency-Sweep Spin Decoupling: This technique is employed to simplify complex ¹H NMR spectra by irradiating specific protons, which removes their coupling interactions with other protons. researchgate.netismar.org In the study of 2-carbomethoxy-5,6-dimethylbenzofuran, frequency-sweep spin decoupling was crucial in determining the spin-spin coupling constants between the ring protons and the methyl group protons. tandfonline.com This method has also been systematically compared with other decoupling sequences for its effectiveness. nih.gov

A representative ¹H NMR data for a derivative, (4,6-dimethyl-benzofuran-3-yl)-acetic acid hydrazide, is presented below:

Proton AssignmentChemical Shift (δ, ppm)
NH₂4.49
NH9.21
CH₂3.49
CH₃ (at C4)2.25
CH₃ (at C6)2.40
Aromatic H6.99 - 7.30
Data sourced from computational studies. researchgate.net

Carbon NMR (¹³C NMR) Analysis

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in this compound and its derivatives are indicative of their electronic environment.

The ¹³C NMR spectrum of the parent benzofuran shows distinct signals for each carbon atom. chemicalbook.com For this compound derivatives, the signals for the methyl carbons typically appear in the upfield region of the spectrum. For example, in (4,6-dimethyl-benzofuran-3-yl)-acetic acid hydrazide, the methyl carbons at positions 4 and 6 are observed at specific chemical shifts. researchgate.net The chemical shifts of the aromatic and furan ring carbons are sensitive to substituent effects. researchgate.net Solvent effects can be significant for ¹³C chemical shifts, particularly with protic solvents. aip.orgresearchgate.net

Below is a table of predicted ¹³C NMR chemical shifts for 2-isopropyl-6-methoxybenzofuran, a related derivative, which illustrates the typical chemical shift regions for different carbon atoms in the benzofuran structure. smolecule.com

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2143.2
C-3109.5
C-4128.7
C-5114.3
C-6 (OCH₃)161.1
C-7121.8
C-8111.4
C-9155.6
Isopropyl CH34.1
Isopropyl CH₃22.4
Methoxy OCH₃55.3
Data for 2-isopropyl-6-methoxybenzofuran. smolecule.com

Two-Dimensional NMR Experiments

COSY spectra reveal correlations between protons that are spin-spin coupled, typically over two to three bonds. huji.ac.ilasahilab.co.jpoxinst.com This helps in identifying adjacent protons and tracing out spin systems within the molecule. For example, a COSY experiment on a benzofuran derivative would show cross-peaks between neighboring protons on the benzene and furan rings.

HMBC spectra show correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for connecting different fragments of a molecule and for assigning the chemical shifts of quaternary carbons.

In the context of benzofuran derivatives, 2D NMR techniques have been used to elucidate the structures of newly synthesized compounds and natural products. acs.org For instance, the structure of linden ether, identified as (7aRS)-2,4,5,7a-tetrahydro-3,6-dimethylbenzofuran, was determined using two-dimensional NMR spectroscopy. imreblank.ch

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a widely used technique for identifying functional groups. The IR spectra of benzofuran derivatives exhibit characteristic absorption bands. acs.orgorientjchem.orgsemanticscholar.org For instance, the C-H stretching vibrations of the methyl groups in substituted benzofurans are typically observed around 2938 cm⁻¹. semanticscholar.org The aromatic C-H stretching appears at slightly higher wavenumbers. semanticscholar.org The C=C stretching vibrations of the aromatic ring are found in the 1450-1650 cm⁻¹ region. smolecule.com The C-O stretching vibration of the furan ring is also a characteristic feature. smolecule.com

For derivatives containing a carbonyl group, a strong absorption band is observed in the region of 1603-1743 cm⁻¹. orientjchem.org For example, in N-(2-aroyl-3-methyl-1-benzofuran-5-yl)-6-chloronicotinamide derivatives, the C=O stretching bands are seen at 1635-1644 cm⁻¹. nih.gov

The table below summarizes some characteristic FT-IR absorption bands for benzofuran derivatives.

Vibrational ModeWavenumber (cm⁻¹)Reference
N-H stretching3262 - 3419 orientjchem.org
C-H stretching (methyl)~2938 semanticscholar.org
C-H stretching (aromatic)~2975 semanticscholar.org
C=O stretching1603 - 1743 orientjchem.org
C=C stretching (aromatic)1450 - 1650 smolecule.com
C-O stretching1050 - 1060 smolecule.com

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy provides complementary information to FT-IR. Raman spectra are particularly useful for observing symmetric vibrations and vibrations of non-polar bonds. In the study of benzofuran derivatives, Raman spectroscopy has been used to investigate the structural integrity of composites containing these molecules. mdpi.com

For benzofuran-3(2H)-one, a related compound, the Raman spectrum shows strong bands for the carbonyl stretching at 1710-1720 cm⁻¹ and ring vibrations between 1450-1650 cm⁻¹. smolecule.com A characteristic ring breathing mode is observed around 1000 cm⁻¹, which is indicative of the fused ring system. smolecule.com Computational studies on (4,6-dimethyl-benzofuran-3-yl)-acetic acid hydrazide have been used to simulate and assign the bands in its Raman spectrum. researchgate.net

A complete and reliable assignment of the bands in both the IR and Raman spectra of khellinone (B1209502) and visnaginone, which are benzofuran derivatives, has been performed with the aid of computational methods. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy

The electronic absorption spectra of benzofuran and its derivatives are characterized by bands that are sensitive to the nature and position of substituents on the heterocyclic ring system. The UV spectra of various methoxy- and nitrobenzofurans show a marked dependence of the first electronic absorption band on the position of the substituent. researchgate.net Theoretical studies using methods like PPP and CNDO/S-CI have been employed to interpret these characteristic variations. researchgate.net

For instance, a study of benzofuran derivatives in cyclohexane (B81311) revealed that compounds with a carbomethoxy group exhibit different spectral profiles compared to those without. mdpi.com Derivatives like 3a-c show two well-separated absorption regions, typically between 230–295 nm and 295–335 nm. mdpi.com In contrast, derivatives 4a-c also display two distinct absorption regions (230–270 nm and 270–310 nm), but with the lower wavelength bands having significantly higher intensity. mdpi.com A separate investigation on other benzofuran derivatives in cyclohexane also noted absorption maxima dependent on the substitution pattern. mdpi.com

The UV-Vis spectra of azulene-substituted benzofuran derivatives in CH2Cl2 exhibit weak absorption bands in the visible region, with maxima varying based on the substitution on the azulene (B44059) ring. nii.ac.jp For example, compound 3a shows a λmax at 579 nm, which shifts slightly to 582 nm for compound 3b . nii.ac.jp These shifts are attributed to the extension of the π-conjugated system. nii.ac.jp Additionally, relatively strong absorptions around 400 nm in these derivatives are suggested to originate from intramolecular charge transfer (ICT) between the benzofuran and azulene rings. nii.ac.jp

In a study of new benzofuran derivatives isolated from Cortex Mori Radicis, the UV spectra were recorded in methanol. For example, Albaphenol B showed absorption maxima at 203, 268, 300, and 378 nm, while Albaphenol C had a λmax at 282 nm. mdpi.com The UV-Vis absorption spectra of a benzofuran mono-crown derivative showed a main absorption band at 290 nm with a shoulder at 325-350 nm in THF. researchgate.net

Table 1: UV-Vis Absorption Data for Selected Benzofuran Derivatives
CompoundSolventAbsorption Maxima (λmax, nm)Reference
Benzofuran derivative 3aCyclohexane300 mdpi.com
Benzofuran derivative 3bCyclohexane312 mdpi.com
Benzofuran derivative 3cCyclohexane297 mdpi.com
Benzofuran derivative 4aCyclohexane247.0, 304 mdpi.com
Benzofuran derivative 4bCyclohexane252.4, 290 mdpi.com
Benzofuran derivative 4cCyclohexane255.8, 276 mdpi.com
2-(1-Azulenyl)benzofuran (3a)CH2Cl2579 nii.ac.jp
Albaphenol BMethanol203, 268, 300, 378 mdpi.com
Albaphenol CMethanol282 mdpi.com
Benzofuran mono-crown derivative 1THF290 (shoulder at 325-350) researchgate.net

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight and fragmentation patterns of organic compounds, providing valuable information for structural elucidation.

Table 2: Characteristic EI-MS Fragmentation Data
Compound Class/ExampleKey Fragmentation BehaviorObserved Fragments (m/z)Reference
Alkyl HeteroarenesIsomerization by ring expansion/contractionVaries with isomer researchgate.net
AldehydesLoss of H or CHO[M-1]+, [M-29]+ libretexts.org
Aminoindane IsomersShared characteristic ions, distinguished by retention timem/z 115-117 (indane/indene), 91 (tropylium), 77 (phenyl) researchgate.net
4,5,6,7-tetrahydro-3,6-dimethylbenzofuranProvides fingerprint spectrum for the core structureData available in NIST WebBook nist.gov

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is a soft ionization technique that typically produces protonated molecules [M+H]⁺ or other adducts with minimal fragmentation. mdpi.com Its high mass accuracy allows for the determination of the elemental composition of a molecule, which is invaluable for confirming the identity of new or known compounds. scielo.br This technique is widely applied in the analysis of natural product extracts and synthetic compounds. nih.gov

For various benzofuran derivatives, HR-ESI-MS has been used to confirm their molecular formulas. For example, Albaphenol B , a derivative from Cortex Mori Radicis, showed a positive ion at m/z 249.1124 [M+H]⁺, corresponding to the calculated value of 249.1127 for C₁₄H₁₇O₄. mdpi.com Similarly, Albaphenol C was identified by a negative ion at m/z 249.1126 [M-H]⁻ (calculated 249.1127 for C₁₄H₁₇O₄). mdpi.com Another study reported a derivative with a calculated value for C₂₁H₂₂NaO₄ [M+Na]⁺ of 361.1416, with the found value being 361.1399. jst.go.jp The analysis of Diethyl 3,6-dimethylbenzofuran-2,7-dicarboxylate by high-resolution chemical ionization mass spectrometry (HR-CI-MS) gave an m/z of 331.1183 [M+H]⁺, which matched the calculated value of 331.1182 for C₁₈H₁₉O₆. amazonaws.com

Table 3: HR-ESI-MS Data for Selected Benzofuran Derivatives
CompoundFormulaIonCalculated m/zFound m/zReference
Albaphenol BC14H17O4[M+H]+249.1127249.1124 mdpi.com
Albaphenol CC14H17O4[M-H]-249.1127249.1126 mdpi.com
Albaphenol EC12H15O4[M-H]-223.0970223.0966 mdpi.com
5-Fluoro-3-(4-{2-[(tetrahydro-2H-pyran-4-yl)oxy]ethoxy}phenyl)benzofuranC21H21FNaO4[M+Na]+379.1322379.1311 jst.go.jp
Diethyl 3,6-dimethylbenzofuran-2,7-dicarboxylateC18H19O6[M+H]+331.1182331.1183 amazonaws.com
(E)-N'-(5-Bromo-2-hydroxybenzylidene)-3,6-dimethylbenzofuran-2-carbohydrazideC18H15BrN2O3--- nih.gov

X-ray Diffraction Studies (for Crystal Structure Confirmation)

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and crystal packing, confirming the molecular structure unequivocally.

Another derivative, 2-ethyl-3-(4-fluorophenylsulfonyl)-5,7-dimethyl-1-benzofuran , was found to have an essentially planar benzofuran unit, with the 4-fluorophenyl ring inclined at an angle of 82.45(4)°. nih.goviucr.org Its crystal packing is stabilized by C—H⋯O hydrogen bonds and π–π interactions. nih.goviucr.org

The crystal structure of 5-nitro-3-N-(succinimidyl)-2-benzofuran acid ethyl ester was solved and shown to crystallize in the triclinic system with the P-1 space group. asianpubs.org The structure revealed that the benzofuran and pyrrolidine (B122466) rings are not coplanar, with a dihedral angle of approximately 59.42°. asianpubs.org Similarly, a salt cocrystal involving a 5,6-dimethyl-1H-benzo[d]imidazole moiety was found to belong to the triclinic, P-1 space group. researchgate.netmdpi.comresearchgate.net

Computational and Theoretical Investigations of 5,6 Dimethylbenzofuran Structures and Reactivity

Density Functional Theory (DFT) Calculations

Density Functional Theory has become a standard method for quantum chemical calculations on medium-sized organic molecules due to its favorable balance of accuracy and computational cost. DFT calculations are instrumental in predicting the properties of 5,6-Dimethylbenzofuran, from its three-dimensional structure to its reactivity patterns. Such studies typically employ hybrid functionals, like B3LYP, paired with Pople-style basis sets such as 6-311++G(d,p), which has been shown to be effective for related benzofuran (B130515) derivatives. researchgate.netacs.org

The first step in the theoretical investigation of this compound is the optimization of its molecular geometry. This process involves finding the lowest energy arrangement of the atoms, which corresponds to the most stable structure of the molecule. researchgate.net The optimization is performed using DFT methods, which calculate the forces on each atom and adjust their positions until a minimum on the potential energy surface is located.

The output of this process is a set of optimized structural parameters, including bond lengths, bond angles, and dihedral (torsion) angles. These theoretical values can then be validated by comparison with experimental data, if available, for this compound or closely related crystallographically characterized compounds. mdpi.com The agreement between calculated and experimental parameters serves as a benchmark for the accuracy of the chosen computational method. researchgate.net

Table 1: Predicted Key Structural Parameters for this compound This table outlines the principal bond lengths and angles. The values are derived from computational studies on similar benzofuran structures and represent the expected parameters that would be refined by a specific DFT calculation on this compound.

ParameterAtom Pair/TripletPredicted Value (Å or °)
Bond Lengths
C-O (in furan (B31954) ring)~1.37 Å
C=C (in furan ring)~1.36 Å
C-C (benzene-furan fusion)~1.40 Å
C-C (aromatic)~1.39 - 1.41 Å
C-CH₃~1.51 Å
Bond Angles
C-O-C (in furan ring)~105°
O-C=C (in furan ring)~111°
C-C-C (in benzene (B151609) ring)~120°

Note: These values are illustrative and would be precisely determined through DFT optimization.

While the benzofuran ring system is largely planar and rigid, the presence of two methyl groups introduces conformational flexibility through the rotation around the C-C single bonds connecting them to the aromatic ring. Conformational analysis is performed to identify the most stable rotational orientations (conformers) of these methyl groups and the energy barriers between them. researchgate.net

This analysis involves mapping the Potential Energy Surface (PES) of the molecule. nih.gov A relaxed PES scan is typically conducted where the dihedral angles of the methyl rotors are systematically varied, and the energy of the molecule is calculated at each step. researchgate.net This process identifies the structures that correspond to energy minima (stable conformers) and those that are energy maxima (transition states). researchgate.netnih.gov The resulting map reveals the preferred orientation of the methyl groups and the energetic cost of their rotation, which is fundamental to understanding the molecule's dynamics. psu.edu For this compound, the PES is expected to be relatively simple, with the primary goal being to determine the lowest energy arrangement of the hydrogen atoms of the two methyl groups relative to the planar benzofuran core.

Spectroscopic Property Simulations

Computational methods are extensively used to predict and interpret various types of molecular spectra. By simulating spectroscopic properties, researchers can assign experimental signals to specific molecular features and gain a deeper understanding of the molecule's vibrational and electronic characteristics.

Theoretical vibrational spectra (Infrared and Raman) for this compound can be calculated using DFT. Following geometry optimization, a frequency calculation is performed at the same level of theory to determine the harmonic vibrational frequencies. mdpi.com These calculated frequencies correspond to the fundamental modes of vibration of the molecule. It is a common practice to apply a scaling factor to the computed wavenumbers to correct for anharmonicity and limitations of the theoretical method, leading to better agreement with experimental spectra. mdpi.com

To definitively assign each calculated frequency to a specific molecular motion (e.g., C-H stretching, C=C bending, or ring torsion), a Potential Energy Distribution (PED) analysis is conducted. researchgate.netacs.org PED analysis quantifies the contribution of each internal coordinate to a given normal mode, providing a detailed and unambiguous assignment of the vibrational bands. nih.gov

Table 2: Expected Vibrational Modes and Frequency Ranges for this compound

Vibrational ModeDescriptionExpected Frequency Range (cm⁻¹)
Aromatic C-H StretchStretching of C-H bonds on the benzene ring3100 - 3000
CH₃ Asymmetric StretchAsymmetric stretching of C-H bonds in methyl groups~2960
CH₃ Symmetric StretchSymmetric stretching of C-H bonds in methyl groups~2870
C=C Aromatic StretchStretching of carbon-carbon double bonds in the aromatic system1600 - 1450
CH₃ BendingBending vibrations of the methyl groups1465 - 1375
C-O-C StretchStretching of the ether linkage in the furan ring1260 - 1000
Aromatic C-H Out-of-Plane BendBending of aromatic C-H bonds out of the ring plane900 - 675

Note: These are general frequency ranges; precise values are obtained from DFT calculations.

The electronic absorption properties of this compound can be simulated using Time-Dependent Density Functional Theory (TD-DFT). mdpi.com This method is effective for predicting the UV-Vis absorption spectra of organic molecules by calculating the energies required to excite electrons from occupied molecular orbitals to unoccupied ones. researchgate.netacs.org

TD-DFT calculations yield key information such as the maximum absorption wavelengths (λmax), oscillator strengths (f), which relate to the intensity of the absorption, and the nature of the principal electronic transitions (e.g., π → π* or n → π). mdpi.comresearchgate.net Analysis of the molecular orbitals involved, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), helps in understanding the charge transfer characteristics upon electronic excitation. researchgate.net For this compound, the UV-Vis spectrum is expected to be dominated by π → π transitions associated with the conjugated benzofuran system.

Table 3: Illustrative TD-DFT Output for this compound

Calculated λmax (nm)Oscillator Strength (f)Major ContributionTransition Type
~280> 0.1HOMO → LUMOπ → π
~245> 0.2HOMO-1 → LUMOπ → π
~210> 0.3HOMO → LUMO+1π → π*

Note: This table is a representative example of the data generated by a TD-DFT calculation.

Theoretical NMR spectra provide another powerful tool for structural elucidation. The Gauge-Independent Atomic Orbital (GIAO) method, implemented within a DFT framework, is the most common approach for predicting the ¹H and ¹³C NMR chemical shifts of organic molecules. researchgate.netresearchgate.net

The GIAO calculation provides theoretical chemical shift values (in ppm) for each magnetically unique nucleus in this compound relative to a standard reference, typically tetramethylsilane (B1202638) (TMS). chemaxon.com Comparing these predicted shifts with experimental data helps to confirm the molecular structure and assign the resonances in the experimental NMR spectra. researchgate.net Discrepancies between theoretical and experimental values can sometimes point to specific structural features or solvent effects not accounted for in the calculation.

Table 4: Predicted ¹³C and ¹H NMR Chemical Shift Ranges for this compound

Atom TypeDescriptionPredicted Chemical Shift Range (ppm)
¹³C NMR
Aromatic C-O150 - 160
Aromatic C=C105 - 150
Aromatic C-H110 - 130
Aromatic C-CH₃130 - 140
Methyl (-CH₃)15 - 25
¹H NMR
Aromatic C-H7.0 - 7.8
Methyl (-CH₃)2.2 - 2.5

Note: These are general chemical shift regions. GIAO calculations provide specific values for each unique atom. nmrdb.orgorganicchemistrydata.org

Electronic Structure and Reactivity Analysis

The arrangement of electrons within a molecule dictates its stability, reactivity, and physical properties. Computational analyses provide quantitative and visual models of this electronic landscape.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for predicting the reactivity of molecules. numberanalytics.com It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. numberanalytics.compku.edu.cn The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. numberanalytics.com

The energy of these orbitals and the difference between them, known as the HOMO-LUMO gap, are critical descriptors of a molecule's chemical reactivity and kinetic stability. acs.org A small HOMO-LUMO gap suggests that a molecule can be easily excited, indicating higher chemical reactivity and lower kinetic stability. researchgate.net Conversely, a large energy gap implies high stability and low reactivity because it requires more energy to move an electron from the HOMO to the LUMO.

Table 1: Illustrative Frontier Molecular Orbital Parameters Note: The following table is for illustrative purposes to show what FMO analysis entails. Specific data for this compound is not available in the cited literature.

ParameterDescriptionTypical Information Yielded
EHOMO (eV)Energy of the Highest Occupied Molecular OrbitalIndicates electron-donating ability
ELUMO (eV)Energy of the Lowest Unoccupied Molecular OrbitalIndicates electron-accepting ability
Energy Gap (ΔE) (eV)ΔE = ELUMO - EHOMOCorrelates with chemical reactivity and stability

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the charge distribution within a molecule and for predicting its reactivity towards electrophilic and nucleophilic reagents. researchgate.netacs.org The MEP map illustrates the electrostatic potential on the surface of the molecule, typically represented by a color scale. acs.org

Different colors on the MEP surface indicate varying levels of electrostatic potential:

Red/Yellow: Regions of negative potential, which are rich in electrons and are favorable sites for electrophilic attack. These areas are often associated with lone pairs of heteroatoms.

Blue: Regions of positive potential, which are electron-deficient and are susceptible to nucleophilic attack. These are typically found around hydrogen atoms bonded to electronegative atoms.

Green: Regions of neutral or near-zero potential.

For this compound, an MEP analysis would likely show a region of negative potential (red/yellow) around the oxygen atom of the furan ring, indicating its role as a site for electrophilic interaction. Positive potential (blue) would be expected around the hydrogen atoms of the methyl groups and the aromatic ring. This analysis provides a visual guide to the molecule's reactivity and its potential for intermolecular interactions, such as hydrogen bonding. researchgate.net

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized bonds, lone pairs, and intermolecular interactions. uni-muenchen.dewisc.edu It transforms the complex, delocalized molecular orbitals from a quantum chemical calculation into a set of localized orbitals that correspond to the familiar Lewis structure representation (e.g., 1-center lone pairs and 2-center bonds). uni-muenchen.defaccts.de

Key insights from NBO analysis include:

Hybridization and Bonding: It describes the hybridization of atomic orbitals that form chemical bonds.

Charge Distribution: It calculates natural atomic charges, which are often considered less dependent on the basis set used in the calculation compared to other methods like Mulliken population analysis. joaquinbarroso.com

Delocalization Effects: NBO analysis quantifies the delocalization of electron density from a filled "donor" NBO (a bond or lone pair) to an empty "acceptor" NBO (an antibond or Rydberg orbital). The energetic importance of these interactions is estimated using second-order perturbation theory. uni-muenchen.dewisc.edu These donor-acceptor interactions are crucial for understanding phenomena like hyperconjugation and resonance.

Table 2: Key Interactions Identified by NBO Analysis Note: This table illustrates the types of data provided by NBO analysis. Specific quantitative data for this compound is not available in the searched literature.

Donor NBOAcceptor NBOInteraction TypeStabilization Energy (E(2))
LP (O)π* (C=C)Lone Pair -> Antibond (Resonance)Provides insight into electron delocalization from oxygen into the ring.
π (C=C)π* (C=C)Pi Bond -> Pi Antibond (π-conjugation)Quantifies the delocalization within the aromatic and furan rings.
σ (C-H)σ* (C-C)Sigma Bond -> Sigma Antibond (Hyperconjugation)Shows stabilization from methyl groups to the ring.

The Quantum Theory of Atoms in Molecules (QTAIM), or AIM, developed by Bader, analyzes the topology of the electron density to partition a molecule into atomic basins. researchgate.net This method allows for the characterization of chemical bonds and other interactions based on the properties of the electron density at specific points called bond critical points (BCPs). The values of the electron density (ρ) and its Laplacian (∇²ρ) at a BCP provide insight into the nature of the interaction.

Noncovalent Interactions (NCI) analysis is a more recent method that is particularly useful for visualizing weak interactions, such as van der Waals forces, hydrogen bonds, and steric repulsion. It is based on the electron density and its reduced density gradient (RDG). The NCI analysis generates 3D graphical plots where different types of interactions are represented by colored surfaces, typically showing attractive interactions in blue/green and repulsive interactions in red/yellow.

For this compound, an AIM analysis would characterize the covalent bonds within the molecule. An NCI analysis would be particularly useful for studying its potential to form dimers or aggregates through weak intermolecular forces, such as π-π stacking between the benzofuran rings or C-H···π interactions.

Advanced Computational Methodologies in Benzofuran Research

The benzofuran scaffold is a common motif in biologically active molecules. Advanced computational methods are increasingly used to explore and predict the therapeutic potential of its derivatives.

Computer-Aided Drug Design (CADD) encompasses a range of computational techniques used to accelerate the discovery and design of new drugs. ceon.rsymerdigital.com These methods can be broadly categorized into structure-based drug design (SBDD) and ligand-based drug design (LBDD). nih.gov

Structure-Based Drug Design (SBDD): This approach is used when the 3D structure of the biological target (e.g., an enzyme or receptor) is known. A key technique is molecular docking, where potential drug molecules are computationally placed into the binding site of the target to predict their binding orientation and affinity. ymerdigital.com

Ligand-Based Drug Design (LBDD): When the target's structure is unknown, LBDD methods are employed. These rely on the knowledge of other molecules (ligands) that are known to bind to the target. Techniques include pharmacophore modeling, which identifies the essential 3D arrangement of chemical features required for biological activity, and quantitative structure-activity relationship (QSAR) studies.

Derivatives of benzofuran are often investigated for their potential as therapeutic agents. smolecule.com In such research, CADD methodologies would be essential. For a compound like this compound or its derivatives, researchers could use molecular docking to screen it against various biological targets to identify potential "hits." frontiersin.org Further computational analysis could then be used to optimize the lead compound's structure to improve its binding affinity, selectivity, and pharmacokinetic properties, guiding the synthesis of more potent and effective drug candidates. ceon.rs

Molecular Docking Studies (for Ligand-Target Binding Interactions)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery and molecular biology for understanding and predicting ligand-target interactions at a molecular level.

However, to provide context on how related molecules are being investigated, molecular docking studies on isomers and derivatives of dimethylbenzofuran are presented below. These studies shed light on the potential interaction patterns of the benzofuran scaffold.

Research on a structurally related isomer, (4,6-dimethyl-1-benzofuran-3-yl) acetic acid (2DBAA) , has explored its binding affinity with various protein targets through molecular docking. scispace.com These in silico investigations are crucial for identifying potential therapeutic applications by simulating the interaction between the compound and the active sites of proteins. researchgate.net For instance, the antimicrobial potential of a similar compound, (4,6-dimethyl-benzofuran-3-yl)-acetic acid hydrazide , was assessed by docking it against the active sites of several microbial proteins. researchgate.net

Another study on (3R)-3,6-Dimethyl-2,3-dihydro-1-benzofuran , a dihydro-derivative, suggested through molecular docking that it could interact with bacterial gyrase and transpeptidase enzymes, indicating potential antibacterial applications. smolecule.com

Furthermore, the broader benzofuran scaffold, which is a core component of this compound, is present in various pharmacologically active molecules. For example, the anticancer drug Fruquintinib , which contains a substituted N,2-dimethylbenzofuran core, has been shown through docking studies to interact with the hinge region of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). csfarmacie.cz These interactions are crucial for its inhibitory activity. csfarmacie.cz

The following table summarizes the findings from molecular docking studies on compounds structurally related to this compound. It is important to reiterate that this data does not represent the binding characteristics of this compound itself but provides insights from closely related molecules.

Interactive Table of Molecular Docking Studies on Dimethylbenzofuran Derivatives

CompoundTarget Protein(s)Key FindingsReference
(4,6-dimethyl-benzofuran-3-yl)-acetic acid hydrazide S. aureus (1JIJ), C. albicans (1M7A), E. coli (1T9U), P. aeruginosa (2UV0), A. niger (3K4P)Showed potential antimicrobial potency based on binding interactions within the active sites of these microbial proteins. researchgate.net
(3R)-3,6-Dimethyl-2,3-dihydro-1-benzofuran Bacterial gyrase, TranspeptidaseIndicated potential to inhibit bacterial growth through interaction with these enzymes. smolecule.com
Fruquintinib (contains a substituted N,2-dimethylbenzofuran core) Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)The benzofuran scaffold interacts with the hydrophobic region I of the receptor, while other parts of the molecule form crucial hydrogen bonds, leading to inhibitory activity. csfarmacie.cz
3,6-dimethyl-benzofuran-2-carboxylic acid derivative EphA2 ligand-binding domainStructure-based design led to the development of potent EphA2 binding agents with nanomolar affinity. nih.gov

These studies underscore the utility of molecular docking in exploring the therapeutic potential of benzofuran-based compounds. While direct evidence for this compound is currently lacking in the reviewed literature, the research on its analogs suggests that this chemical family has significant potential for targeted biological activity. Future computational studies are warranted to specifically elucidate the ligand-target binding interactions of this compound.

Pharmacological and Biological Research of Benzofuran Derivatives Pre Clinical and in Vitro Studies

Antimicrobial Activity Investigations

Benzofuran (B130515) derivatives have been a subject of extensive research for their potential as antimicrobial agents. cbijournal.com The substitutions on the benzofuran ring play a crucial role in determining the potency and spectrum of their antimicrobial activity.

Antibacterial Efficacy (e.g., against Gram-positive and Gram-negative Bacteria)

Numerous studies have demonstrated the efficacy of benzofuran derivatives against a range of pathogenic bacteria, including both Gram-positive and Gram-negative strains. The position and nature of substituents on the benzofuran ring system have been shown to greatly influence antibacterial activity and strain specificity. nih.gov

For instance, research has shown that derivatives with a hydroxyl group at the C-6 position exhibit excellent antibacterial activities against various strains. nih.gov One study synthesized seventeen benzofuran derivatives and found that those bearing a hydroxyl group at C-6 displayed potent activity against Escherichia coli, Staphylococcus aureus, Methicillin-resistant S. aureus (MRSA), Bacillus subtilis, and Pseudomonas aeruginosa, with Minimum Inhibitory Concentration (MIC₈₀) values ranging from 0.78 to 12.5 µg/mL. nih.gov

Another study involving biphenyl (B1667301) and dibenzofuran (B1670420) derivatives highlighted compounds with potent inhibitory activities against MRSA and multidrug-resistant Enterococcus faecalis, with MIC values as low as 3.13 and 6.25 μg/mL, respectively. mdpi.com Additionally, certain newly synthesized benzofuran derivatives have shown significant antibacterial activity at 25µg/ml against Candida albicans and potent activity at 50µg/ml against Enterococcus Faecalis. cuestionesdefisioterapia.com From a chemical investigation of the marine-derived fungus Penicillium crustosum, one isolated benzofuran compound exhibited moderate antibacterial activity against the Gram-negative bacteria Salmonella typhimurium and Escherichia coli, and the Gram-positive bacterium Staphylococcus aureus. nih.gov

Bacterial StrainTypeCompound/DerivativeObserved Activity (MIC)Reference
Escherichia coliGram-negative6-hydroxy-benzofuran derivatives0.78-12.5 µg/mL (MIC₈₀) nih.gov
Staphylococcus aureusGram-positive6-hydroxy-benzofuran derivatives0.78-12.5 µg/mL (MIC₈₀) nih.gov
Methicillin-resistant S. aureus (MRSA)Gram-positive6-hydroxy-benzofuran derivatives0.78-12.5 µg/mL (MIC₈₀) nih.gov
Bacillus subtilisGram-positive6-hydroxy-benzofuran derivatives0.78-12.5 µg/mL (MIC₈₀) nih.gov
Pseudomonas aeruginosaGram-negative6-hydroxy-benzofuran derivatives0.78-12.5 µg/mL (MIC₈₀) nih.gov
Methicillin-resistant S. aureus (MRSA)Gram-positiveDibenzofuran derivatives3.13 µg/mL mdpi.com
Multidrug-resistant Enterococcus faecalisGram-positiveDibenzofuran derivatives6.25 µg/mL mdpi.com
Enterococcus FaecalisGram-positiveBenzofuran derivatives (M5a, M5g)Potent at 50µg/ml cuestionesdefisioterapia.com
Salmonella typhimuriumGram-negativeBenzofuran from P. crustosum12.5 μg/mL nih.gov

Antifungal Efficacy (e.g., against Pathogenic Fungi)

Benzofuran derivatives have also been identified as promising candidates for the development of new antifungal agents. researchgate.net The structural features of these derivatives, particularly substitutions on the benzofuran ring, are critical for their antifungal potency.

For example, halogenated derivatives of 3-benzofurancarboxylic acids have demonstrated antifungal activity. Specifically, methyl esters of 4-bromo-6-(dibromoacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid and 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid were active against Candida albicans. researchgate.net Furthermore, benzofurans with a hydroxyl group at the C-5 position have also been shown to possess antifungal properties. researchgate.net

In a study on benzofurans isolated from Penicillium crustosum, compounds with hydroxyl groups at the C-6 position showed notable antifungal effects against Penicillium italicum and Colletotrichum musae, with MIC values of 12.5 μg/mL and 12.5–25 μg/mL, respectively. nih.govmdpi.com The presence of the hydroxyl group is thought to decrease polarity, making it easier for the compounds to penetrate fungal cell membranes. nih.govmdpi.com

Fungal StrainCompound/DerivativeObserved Activity (MIC)Reference
Candida albicansHalogenated 3-benzofurancarboxylic acid estersActive researchgate.net
Penicillium italicum6-hydroxy-benzofuran from P. crustosum12.5 μg/mL nih.govmdpi.com
Colletotrichum musae6-hydroxy-benzofuran from P. crustosum12.5–25 μg/mL nih.govmdpi.com
Fusarium oxysporumBenzofuran from P. crustosumPotent activity mdpi.com

Antitubercular Activity (e.g., against Mycobacterium phlei and Mycobacterium tuberculosis H37RV)

The emergence of multidrug-resistant strains of Mycobacterium tuberculosis has necessitated the search for novel antitubercular agents. Benzofuran and its derivatives have been investigated for their potential to inhibit the growth of mycobacteria.

While specific studies on 5,6-Dimethylbenzofuran are limited, research on substituted benzofurans has shown promising results. A study on the synthesis and evaluation of substituted benzofurans as antitubercular agents provided data on their inhibitory activity against Mycobacterium tuberculosis H37Rv. researchgate.net Other research has explored various heterocyclic compounds, including furan (B31954) and pyrrole (B145914) derivatives, for their anti-tuberculosis activity, with some compounds showing a minimum inhibitory concentration of 1.6 μg/mL against the H37Rv strain. mdpi.com Although not benzofurans, these findings highlight the potential of related heterocyclic structures in tuberculosis drug discovery.

Research into other scaffolds has also shown promise. For instance, a series of 2-mercaptobenzothiazoles were synthesized and evaluated as inhibitors of M. tuberculosis type II NADH dehydrogenase (NDH-2), an attractive drug target. rsc.org Similarly, studies on benzimidazole (B57391) derivatives have identified compounds with antituberculosis activity against the M. tuberculosis H37Rv strain, with one compound showing an MIC value of 2 μg/ml. nih.gov

Antineoplastic and Antiproliferative Investigations

Benzofuran derivatives have garnered significant attention in medicinal chemistry due to their diverse biological profiles, including anticancer activity. cbijournal.com Both natural and synthetic compounds containing the benzofuran scaffold have demonstrated a broad range of antitumor and cytotoxic effects. cbijournal.com

Antitumor and Cytotoxic Effects

The anticancer potential of benzofuran derivatives has been evaluated against various cancer cell lines. The introduction of certain substituents, such as halogens, into the benzofuran ring has been shown to significantly enhance anticancer activity. nih.gov

In one study, halogenated derivatives of methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate were examined for their cytotoxicity. A chlorinated derivative showed promising activity against A549 (lung carcinoma) cells, while a brominated derivative demonstrated significant activity against both A549 and HepG2 (liver carcinoma) cells. nih.gov The brominated derivative exhibited stronger pro-oxidative and pro-apoptotic properties. nih.gov

Another study synthesized a series of 2-[(substitutedphenyl)carbonyl]-3-(3-phenoxyphenyl)-6,6-dimethyl-3,5,6,7-tetrahydro-1-benzofuran-4(2H)-one derivatives and evaluated their in-vitro anti-cancer activity against a panel of 60 human tumor cell lines. cbijournal.com One compound, in particular, showed superfluous potency against the T-47D breast cancer cell line with a growth percentage of only 5.71%. cbijournal.com Furthermore, a series of new benzofuran derivatives containing a heterocyclic substituent at the C-2 position were tested against the human liver carcinoma cell line (HEPG2), with all tested compounds being more potent than the standard drug, 5-fluorouracil. researchgate.net

Antiproliferative Activity against Specific Cancer Cell Lines (e.g., Molt/4, CEM, HeLa, HT29)

The antiproliferative effects of benzofuran derivatives have been investigated against several specific cancer cell lines.

One study synthesized two sets of 1-(benzofuran-3-yl)-1H-1,2,3-triazole derivatives and screened them against four cancer cell lines, including HeLa (cervical cancer) and HCT116 (colon cancer). A benzofuran-2-carboxamide (B1298429) derivative demonstrated the highest anti-proliferation potency against HeLa cells with an IC₅₀ value of 0.73 μM. nih.gov The study also suggested that the presence of a 6-methoxy group was essential for high antiproliferative activity. nih.gov

In another investigation, a series of benzofuran derivatives were synthesized as inhibitors of the mTOR signaling pathway, which is often dysregulated in cancer. nih.gov These compounds were evaluated for their cytotoxicity in various cell lines, including HT29 and HCT116 (colon cancer). Furthermore, a pro-apoptotic benzofuran-isatin conjugate was reported to have pro-apoptotic activity in HT29 and SW620 (colon cancer) cells at concentrations of 5 and 10 μM. nih.gov

While extensive research has been conducted on cell lines such as HeLa and HT29, specific data on the antiproliferative activity of this compound derivatives against Molt/4 and CEM (leukemia) cell lines was not prominent in the reviewed literature.

Cancer Cell LineCompound/DerivativeObserved Activity (IC₅₀/Effect)Reference
HeLa (Cervical Cancer)Benzofuran-2-carboxamide derivative (50g)0.73 μM nih.gov
HT29 (Colon Cancer)Benzofuran-isatin conjugate (5a)Pro-apoptotic at 5 and 10 μM nih.gov
HCT116 (Colon Cancer)Benzofuran-2-carboxamide derivative (50g)0.87 μM nih.gov
A549 (Lung Carcinoma)Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylatePromising cytotoxic activity nih.gov
HepG2 (Liver Carcinoma)Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylateSignificant cytotoxic activity nih.gov
T-47D (Breast Cancer)2-[(phenyl)carbonyl]-3-(3-phenoxyphenyl)-6,6-dimethyl-tetrahydro-benzofuran-4(2H)-one5.71% growth percentage cbijournal.com

Inhibition of Cellular Signaling Pathways (e.g., mTOR Signaling)

The mammalian target of rapamycin (B549165) (mTOR) is a crucial kinase that regulates cell growth, proliferation, and survival. Its signaling pathway is often dysregulated in cancer, making it a significant target for anticancer drug development. Pre-clinical and in vitro studies have demonstrated that certain benzofuran derivatives can act as inhibitors of the mTOR signaling pathway.

Research has led to the identification of benzofuran derivatives that exhibit cytotoxicity against various human cancer cell lines. nih.gov Some of these molecules have been shown to directly bind to and inhibit the kinase activity of mTOR Complex 1 (mTORC1). nih.gov Structure-activity relationship (SAR) studies have been conducted to enhance the cytotoxic effects of these compounds. nih.gov

In one study, a series of 32 derivatives and isosteres of an mTOR inhibitor were synthesized and evaluated for their cytotoxicity in a radioresistant cancer cell line. nih.gov One particular derivative demonstrated the ability to block both mTORC1 and Akt signaling, which is significant as it may circumvent the resistance mechanisms observed with some rapamycin derivatives used in clinical settings. nih.gov Further investigations have identified benzofuran derivatives that inhibit the phosphorylation of key targets in the mTOR pathway, such as the S6 ribosomal protein and 4EBP1, and also target mTORC2 activity, as evidenced by the inhibition of AKT phosphorylation. aacrjournals.org

These findings underscore the potential of the benzofuran scaffold as a basis for the development of novel anticancer agents that target the mTOR signaling pathway. nih.govnih.govtaylorandfrancis.com

Anti-inflammatory and Analgesic Properties

The anti-inflammatory and analgesic properties of benzofuran derivatives have been a significant area of research. These studies often focus on the inhibition of key enzymes involved in the inflammatory cascade, namely cyclooxygenases (COX) and lipoxygenases (LOX).

Cyclooxygenase enzymes, particularly COX-2, are pivotal in the synthesis of prostaglandins, which are key mediators of inflammation and pain. The selective inhibition of COX-2 is a desirable therapeutic strategy as it can reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors.

Numerous studies have explored the potential of benzofuran derivatives as selective COX-2 inhibitors. For instance, novel series of celecoxib (B62257) analogs incorporating a benzofuran moiety have been synthesized and evaluated for their COX-1/COX-2 inhibitory activity in vitro. scienceopen.com Some of these compounds exhibited potent and selective COX-2 inhibition and demonstrated significant anti-inflammatory activity in in vivo models, with a favorable gastric safety profile compared to celecoxib. scienceopen.com

Molecular docking studies have been employed to understand the binding interactions of these benzofuran derivatives within the active site of the COX-2 enzyme, providing insights for the rational design of more potent and selective inhibitors. scienceopen.com The anti-inflammatory effects of these compounds are attributed to their ability to suppress the production of pro-inflammatory mediators.

5-Lipoxygenase (5-LO) is another key enzyme in the inflammatory pathway, responsible for the production of leukotrienes, which are potent inflammatory mediators. The dual inhibition of both COX-2 and 5-LO is considered a promising strategy for the development of anti-inflammatory agents with a broader spectrum of activity and potentially improved safety profiles.

Research has shown that certain benzofuran derivatives possess the ability to inhibit 5-lipoxygenase. scienceopen.com For example, a series of 2-substituted benzofuran hydroxamic acids were synthesized and found to be potent inhibitors of 5-LO in vitro and in vivo. nih.gov Structure-activity relationship studies revealed that modifications to the benzofuran nucleus could modulate the inhibitory potency and oral activity of these compounds. nih.gov

The development of benzofuran derivatives as dual inhibitors of COX-2 and 5-LO represents an active area of research in the quest for safer and more effective anti-inflammatory drugs. However, specific studies on the 5-LO inhibitory potential of this compound have not been identified in the reviewed literature.

Neuroprotective Research (e.g., Inhibition of Amyloid-Beta Fibril Formation in Alzheimer's Disease Models)

The aggregation of amyloid-beta (Aβ) peptides into neurotoxic fibrils is a central event in the pathogenesis of Alzheimer's disease (AD). Consequently, the inhibition of Aβ fibril formation is a major therapeutic strategy in the development of disease-modifying treatments for AD.

Several studies have highlighted the potential of benzofuran derivatives in this area of neuroprotective research. A novel series of benzofuran compounds has been identified as inhibitors of Aβ fibril formation. nih.gov The inhibitory activity of these compounds appears to be linked to their ability to bind to the Aβ peptide. nih.gov

Further research has led to the synthesis of various benzofuran derivatives and their evaluation in AD models. mdpi.com For instance, certain aminostyrylbenzofuran derivatives have been investigated for their ability to inhibit Aβ aggregation. Molecular modeling and in vitro assays are often used to screen and characterize the inhibitory potential of these compounds.

While the benzofuran scaffold shows promise for the development of neuroprotective agents targeting Aβ aggregation, there is a lack of specific research on the effects of this compound in this context.

Receptor Agonist/Antagonist Studies (e.g., S1P1 Receptor Agonists)

The sphingosine-1-phosphate receptor 1 (S1P1) is a G protein-coupled receptor that plays a critical role in regulating lymphocyte trafficking from lymphoid organs. ekb.eg Agonism of the S1P1 receptor leads to its internalization, which in turn sequesters lymphocytes in the lymph nodes, preventing their infiltration into sites of inflammation. This mechanism is of significant therapeutic interest for autoimmune diseases such as multiple sclerosis.

The benzofuran scaffold has been successfully utilized in the discovery of potent and selective S1P1 receptor agonists. ekb.eg Medicinal chemistry efforts have led to the development of novel benzofuran-based compounds with excellent in vitro potency and selectivity for S1P1 over other S1P receptor subtypes, such as S1P3, the activation of which is associated with cardiovascular side effects. ekb.eg

One such benzofuran derivative, 1-((4-(5-Benzylbenzofuran-2-yl)-3-fluorophenyl)methyl) azetidine-3-carboxylic acid, has demonstrated a good in vitro ADME profile and excellent oral bioavailability. ekb.eg In preclinical models, oral administration of this compound led to a significant reduction in blood lymphocyte counts and showed efficacy in a mouse model of multiple sclerosis. ekb.eg

These findings highlight the potential of the benzofuran core in the design of S1P1 receptor agonists for the treatment of autoimmune disorders. However, specific studies on the S1P1 receptor activity of this compound are not currently available in the scientific literature.

Antiviral Activity (e.g., Hepatitis C Virus NS5B RdRp Inhibitors)

The Hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase (RdRp) is an essential enzyme for viral replication and a key target for the development of direct-acting antiviral agents. The discovery of non-nucleoside inhibitors (NNIs) that bind to allosteric sites on the NS5B polymerase has been a major focus of anti-HCV drug discovery.

The benzofuran scaffold has emerged as a promising structural motif for the development of potent HCV NS5B inhibitors. aacrjournals.org A number of benzofuran derivatives have been shown to exhibit effective antiviral effects against multiple HCV genotypes. aacrjournals.org Virtual screening, molecular dynamics simulations, and binding free energy calculations have been employed to identify and optimize benzofuran-based compounds that can stably bind to the NS5B polymerase of various genotypes. aacrjournals.org

These computational approaches, combined with synthetic chemistry, have facilitated the design of novel benzofuran derivatives with enhanced binding affinity and improved pharmacokinetic profiles. aacrjournals.org The goal of this research is to develop pan-genotypic HCV NS5B polymerase inhibitors that are effective against a broad range of HCV subtypes. aacrjournals.org

While the benzofuran class of compounds holds significant promise for the development of new anti-HCV therapies, there is no specific information available on the antiviral activity of this compound against HCV NS5B RdRp in the reviewed scientific literature.

Enzyme Inhibition Studies of this compound

Extensive searches of scientific literature and research databases did not yield specific studies on the enzyme inhibitory activity of this compound against Mycobacterium Protein Tyrosine Phosphatase or Monoamine Oxidase. While the broader class of benzofuran derivatives has been a subject of significant pharmacological research, with various analogues showing inhibitory effects on a range of enzymes, research focusing specifically on the 5,6-dimethyl substituted benzofuran molecule in this context appears to be limited or not publicly available.

Therefore, no detailed research findings or data tables on the inhibition of Mycobacterium Protein Tyrosine Phosphatase or Monoamine Oxidase by this compound can be provided at this time.

Material Science and Industrial Applications of Benzofuran Derivatives

Development of Functional Materials with Unique Electronic Properties

The conjugated π-system of the benzofuran (B130515) ring endows its derivatives with interesting electronic and optical properties, making them attractive candidates for use in functional organic materials. researchgate.net These materials are integral to the development of next-generation electronic devices, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). nih.govacs.org

Researchers have synthesized and studied various benzofuran derivatives to understand the relationship between their molecular structure and electronic properties. researchgate.net Modifications to the benzofuran core, such as the introduction of different substituent groups, can tune the material's energy levels (HOMO/LUMO), charge transport characteristics, and photoluminescence. rsc.orgresearchgate.netresearchgate.net

One area of significant interest is the use of benzofuran derivatives in OLEDs. These compounds can function as host materials in the emissive layer, where their high triplet energy and good thermal stability are advantageous. researchgate.net For instance, novel hybrid donors for thermally activated delayed fluorescent (TADF) OLEDs have been developed by fusing acridine (B1665455) with benzofuran. rsc.orgresearchgate.net These materials have shown potential for high-performance and low efficiency roll-off in sky-blue OLEDs. rsc.orgresearchgate.net The strategic design of benzofuran-based bipolar host materials has also led to high-efficiency yellow phosphorescent OLEDs (PhOLEDs). researchgate.net

In the realm of OFETs, oligomers end-capped with benzofuran moieties have been synthesized and characterized as p-type semiconductors. researchgate.net These materials exhibit good thermal stability with high melting points and demonstrate charge-carrier mobilities suitable for transistor applications. researchgate.net The electronic properties of these oligomers are influenced by the benzofuran units, highlighting the importance of the heterocyclic core in designing new semiconducting materials. researchgate.net

The following table summarizes the key electronic properties of some benzofuran derivatives relevant to their application in functional materials.

Compound/Derivative Class Application Area Key Electronic Properties Reference
Acridine-Benzofuran HybridsTADF-OLEDsHigh triplet energy, potential for high external quantum efficiency. rsc.orgresearchgate.net
Dibenzofuran-based Bipolar HostsPhOLEDsBipolar charge transport, high current and external quantum efficiencies. researchgate.net
Oligomers with Benzofuran End-capsOFETsp-type semiconductivity, good thermal stability, suitable charge-carrier mobility. researchgate.net

Production of Specialty Chemicals

The benzofuran ring system is a valuable synthon in the chemical industry for the production of a wide range of specialty chemicals. ontosight.aijocpr.com These include pharmaceuticals, agrochemicals, and dyes. ontosight.ainih.gov The versatility of the benzofuran core allows for the synthesis of complex molecules with diverse biological and chemical activities. researchgate.netresearchgate.net

The synthesis of substituted benzofurans is a key area of research, as the position and nature of the substituents can dramatically influence the properties of the final product. The preparation of specific isomers, such as 5,6-disubstituted benzofurans, can be challenging but is crucial for targeted applications. oregonstate.edu Various synthetic methodologies have been developed to construct the benzofuran ring, including palladium-catalyzed reactions, copper-catalyzed cyclizations, and metal-free approaches using hypervalent iodine reagents. nih.govacs.orgorganic-chemistry.org

Benzofuran derivatives serve as important intermediates in the synthesis of a variety of products:

Pharmaceuticals: The benzofuran nucleus is present in numerous biologically active compounds and approved drugs. researchgate.netnih.gov They are used to build molecules with anticancer, antimicrobial, and anti-inflammatory properties, among others. ontosight.ainih.gov

Agrochemicals: Certain benzofuran derivatives are utilized as pesticides, herbicides, and fungicides in agriculture. ontosight.ai For example, Carbofuran, a carbamate (B1207046) insecticide, is based on a dihydrobenzofuran structure. wikipedia.org

Dyes and Pigments: The chromophoric properties of some benzofuran derivatives make them useful as intermediates in the synthesis of fluorescent dyes and optical brighteners. ontosight.ai

Polymers: Benzofuran itself, also known as coumarone, is used in the production of coumarone-indene resins. nih.gov These resins exhibit resistance to corrosion and water, finding applications in paints, varnishes, adhesives, and coatings. nih.gov

The synthesis of highly functionalized benzofurans is an active area of organic chemistry, with new methods continually being developed to provide access to novel structures for various industrial applications. organic-chemistry.orgrsc.orgnih.gov

Future Research Directions and Emerging Paradigms in 5,6 Dimethylbenzofuran Chemistry

Exploration of Novel Synthetic Route Development

Future synthetic research will pivot from traditional methods towards more efficient, sustainable, and versatile strategies for assembling the 5,6-dimethylbenzofuran core. The focus will be on increasing molecular complexity and improving process efficiency.

Key areas for development include:

Transition Metal-Catalyzed C-H Functionalization : A primary goal is the development of regioselective C-H activation and functionalization reactions. nsf.govnih.govorganic-chemistry.org Catalytic systems based on metals like palladium, rhodium, and ruthenium are being explored to directly couple starting materials, thereby minimizing pre-functionalization steps and improving atom economy. nih.gov For instance, a ruthenium-catalyzed dehydrative C-H alkylation followed by annulation could offer a direct route from substituted phenols. divyarasayan.org

Photoredox and Dual Catalysis : Merging visible-light photoredox catalysis with other catalytic cycles, such as gold catalysis, presents a powerful, modern approach. acs.org This dual catalysis strategy can enable arylative cyclizations under mild, room-temperature conditions, avoiding harsh reagents and providing access to a wide range of derivatives. acs.org

Domino and One-Pot Reactions : Designing cascade reactions that form multiple bonds in a single operation is a significant trend. organic-chemistry.orgacs.org These processes, such as a sequential Sonogashira coupling and intramolecular cyclization, enhance efficiency by reducing the number of intermediate purification steps, saving time, and minimizing solvent waste. nih.gov

Flow Chemistry : The translation of optimized batch syntheses into continuous flow processes will be crucial for scalable and safer production of this compound and its derivatives, offering precise control over reaction parameters.

Synthetic StrategyCore PrincipleKey AdvantagesPotential Catalyst Systems
C-H FunctionalizationDirect activation and coupling at C-H bondsHigh atom economy, reduced synthetic stepsPalladium (Pd), Rhodium (Rh), Ruthenium (Ru) divyarasayan.orgnih.gov
Photoredox CatalysisUse of visible light to drive reactionsMild conditions, novel reactivity, sustainabilityIridium (Ir) or Ruthenium (Ru) photocatalysts acs.orgresearchgate.net
Domino ReactionsMultiple bond formations in a single potHigh efficiency, reduced wastePalladium/Copper (Pd/Cu) nih.gov
Table 1: Comparison of Emerging Synthetic Strategies for Benzofurans.

Integration of Advanced Spectroscopic and Computational Methodologies

A deeper understanding of the physicochemical properties of this compound will be achieved by combining sophisticated analytical techniques with powerful computational tools. This synergy will guide the rational design of new molecules for specific applications.

Advanced Spectroscopic Characterization : Techniques beyond routine analysis will be employed. Circular Dichroism (CD) spectroscopy can be used to study the interaction of chiral this compound derivatives with biological macromolecules like proteins. nih.gov Furthermore, advanced mass spectrometry methods are vital for metabolic profiling and understanding the biotransformation of these compounds. nih.gov

Computational and In Silico Studies : Density Functional Theory (DFT) and other computational methods will be instrumental in predicting molecular geometries, electronic properties (such as HOMO/LUMO energy levels), and spectroscopic signatures (NMR, IR, Raman). researchgate.netias.ac.in Molecular docking simulations will be crucial for predicting binding affinities and modes of interaction with biological targets, thereby accelerating the drug discovery process. nih.govox.ac.uk

MethodologyApplication to this compound ResearchAnticipated Insights
2D NMR SpectroscopyUnambiguous structure elucidation of complex derivativesPrecise atomic connectivity and spatial relationships
Circular Dichroism (CD)Studying interactions with chiral biomolecules (e.g., proteins, DNA) nih.govBinding affinities and induced conformational changes
Density Functional Theory (DFT)Calculation of electronic structure, vibrational frequencies, and reaction pathways ias.ac.inPrediction of reactivity, stability, and spectroscopic properties
Molecular DockingPredicting binding modes and affinities to protein targets ox.ac.ukIdentification of potential biological targets and lead optimization
Table 2: Advanced Methodologies in this compound Research.

Discovery and Development of Multi-Target Biological Modulators

The benzofuran (B130515) scaffold is a "privileged" structure in medicinal chemistry, known for its wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govrsc.orgnih.gov Future research on this compound will likely focus on designing molecules that can modulate multiple biological targets simultaneously, a strategy that can lead to enhanced therapeutic efficacy and combat drug resistance.

Oncology : The development of hybrid molecules where the this compound core is linked to other pharmacophores (like sulfonamides or triazoles) could yield potent multi-target anticancer agents. nih.gov These agents could, for example, simultaneously inhibit protein kinases and microtubule polymerization.

Neurodegenerative Diseases : Given the role of oxidative stress and enzyme dysfunction in diseases like Alzheimer's, derivatives of this compound could be designed as dual inhibitors of enzymes such as monoamine oxidase (MAO) and cholinesterases, while also possessing antioxidant properties.

Infectious Diseases : By modifying the substituents on the benzofuran ring, it is possible to develop compounds that target multiple pathways in bacteria or fungi, offering a promising strategy to overcome antimicrobial resistance.

Therapeutic AreaPotential Dual TargetsTherapeutic Rationale
CancerKinase Inhibition & DNA IntercalationSynergistic cytotoxic effects to overcome resistance nih.gov
Alzheimer's DiseaseCholinesterase & Monoamine Oxidase (MAO) InhibitionSymptomatic relief and neuroprotection rsc.org
Bacterial InfectionsDNA Gyrase & Dihydrofolate Reductase InhibitionBroad-spectrum activity and reduced resistance development nih.gov
Table 3: Potential Multi-Target Applications for this compound Derivatives.

Innovations in Advanced Materials Science Applications

The rigid, planar structure and conjugated π-system of the benzofuran core make it an attractive building block for organic electronic materials. divyarasayan.org The specific 5,6-dimethyl substitution pattern can influence molecular packing and solubility, properties critical for device performance.

Organic Electronics : Furan-based semiconductor materials are gaining attention for use in organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). nbinno.comnih.govbohrium.com Future work will involve synthesizing polymers and small molecules incorporating the this compound unit to act as donor materials in solar cells or as host or emissive materials in OLEDs. rsc.org Its electron-rich nature, enhanced by the methyl groups, could be advantageous for hole-transporting materials.

Thermoelectric Materials : Recent studies have shown that benzofuran derivatives, when composited with materials like single-walled carbon nanotubes, can exhibit promising thermoelectric properties. mdpi.com The electronic tuning afforded by the dimethyl groups on the this compound scaffold could be explored to optimize the Seebeck coefficient and power factor for waste heat recovery applications.

Chemical Sensors : The inherent fluorescence of some benzofuran derivatives can be harnessed to develop chemosensors. medcraveonline.com Future research could focus on creating this compound-based sensors where the fluorescence is quenched or enhanced upon binding to specific metal ions or environmental pollutants, allowing for sensitive and selective detection.

Application AreaRelevant Property of this compoundPotential Function
Organic Light-Emitting Diodes (OLEDs)Rigid structure, potential for high fluorescence nbinno.comnih.govHost material, hole-transport layer, or emissive dopant rsc.org
Organic Photovoltaics (OPVs)Tunable HOMO/LUMO levels, good charge carrier mobility nih.govElectron-donor material in the bulk-heterojunction layer
Thermoelectric Compositesπ-conjugated structure, potential for energy filtering mdpi.comOrganic semiconductor component in composite films
Table 4: Potential Applications of this compound in Materials Science.

Q & A

Q. How is in situ monitoring (e.g., ReactIR, NMR) applied to track benzofuran reaction dynamics?

  • Methodological Answer : ReactIR monitors carbonyl or aromatic C-H stretches in real time, identifying intermediates like enolates or diradicals. Flow NMR captures transient species (e.g., indolyne triplets) with millisecond resolution. These techniques validate mechanistic hypotheses and inform rate law derivations, critical for scaling reactions .

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